2-benzyl-2H-indazol-6-amine
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Overview
Description
2-benzyl-2H-indazol-6-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at the second position of the indazole ring, with an amine group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the use of catalysts or solvents . Another method includes the Cu(OAc)2-catalyzed synthesis, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to achieve efficient synthesis with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzyl-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A tautomeric form of indazole with similar biological activities.
2H-indazole: Another tautomer with distinct properties and applications.
3-phenyl-2H-indazole: A derivative with potential anticancer properties.
Uniqueness
2-benzyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and amine groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-benzylindazol-6-amine |
InChI |
InChI=1S/C14H13N3/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 |
InChI Key |
QGCDGSOOMGKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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